molecular formula C13H14ClFO2 B8014566 tert-Butyl (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate

tert-Butyl (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate

Cat. No.: B8014566
M. Wt: 256.70 g/mol
InChI Key: RWNLCKWIDVYIKE-FNORWQNLSA-N
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Description

tert-Butyl (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a (3-chloro-4-fluorophenyl) substituent conjugated to the propenoate backbone. The compound’s synthesis typically involves esterification or coupling reactions under basic conditions, as seen in structurally related tert-butyl esters .

Properties

IUPAC Name

tert-butyl (E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO2/c1-13(2,3)17-12(16)7-5-9-4-6-11(15)10(14)8-9/h4-8H,1-3H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNLCKWIDVYIKE-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate, with the chemical formula C13_{13}H14_{14}ClFO2_2 and CAS number 350490-14-1, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Weight : 250.70 g/mol
  • Molecular Formula : C13_{13}H14_{14}ClFO2_2
  • LogP : 3.18060 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its structural motif, particularly the 3-chloro-4-fluorophenyl group. This moiety is known to enhance the compound's interaction with various biological targets, including enzymes and receptors.

Inhibition Studies

Recent studies have identified its potential as a tyrosinase inhibitor , which is significant in the context of skin pigmentation disorders and melanoma. The compound demonstrated an IC50_{50} value of 1.73 μM in inhibiting tyrosinase activity, showcasing its potency compared to other derivatives in the same class .

Tyrosinase Inhibition Assay

A comparative analysis of various derivatives containing the 3-chloro-4-fluorophenyl group revealed that this compound exhibited superior inhibitory activity against tyrosinase:

CompoundIC50_{50} (μM)
This compound1.73
Other derivativesRanged from 2.96 to 10.65

This data indicates that structural modifications significantly influence biological activity, with the presence of the chloro and fluoro substituents enhancing efficacy .

Antimicrobial Activity

In addition to its role as a tyrosinase inhibitor, preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . However, specific data on the antimicrobial activity of this compound remains limited.

Case Studies

  • Skin Pigmentation Disorders : A study evaluated the efficacy of various tyrosinase inhibitors, including this compound, in reducing melanin production in vitro. Results indicated a significant decrease in melanin synthesis at concentrations correlating with the IC50_{50}, suggesting potential therapeutic applications in hyperpigmentation treatments.
  • Antitumor Activity : In a separate investigation focusing on cell transformation assays using BALB/3T3 cells, compounds structurally related to this compound were assessed for their initiating activity in tumor promotion models. Results indicated that while some derivatives exhibited transformation capabilities, further research is needed to establish a direct link to this compound's antitumor potential .

Scientific Research Applications

Applications in Scientific Research

2.1 Pharmaceutical Development
tert-Butyl (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in anti-cancer and anti-inflammatory drug development. For instance, analogs of this compound have shown promising results in inhibiting specific cancer cell lines, making it a candidate for further pharmacological studies .

2.2 Organic Synthesis
The compound is utilized in organic synthesis as a building block for more complex molecules. Its unique structure allows chemists to modify the phenyl group or the enone moiety, leading to various derivatives that can be tailored for specific chemical properties or biological activities .

2.3 Material Science
In material science, this compound is being investigated for its potential use in polymerization processes. Its reactivity can be harnessed to create polymers with desirable mechanical properties or functionalities, particularly in coatings and adhesives .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Synthesis of Novel Polymers
Research on the polymerization of this compound revealed its effectiveness in creating high-performance polymers with enhanced thermal stability and chemical resistance. These polymers are being explored for applications in protective coatings and high-temperature environments .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituent(s) on Aromatic Ring Molecular Weight (g/mol) Key Functional Groups Notable Properties
tert-Butyl (2E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate 3-Cl, 4-F ~270.7 α,β-unsaturated ester High electrophilicity due to EWG substituents
tert-Butyl (2E)-3-(3-fluoro-4-hydroxyphenyl)propenoate (Compound 6) 3-F, 4-OH ~252.3 α,β-unsaturated ester, phenol Increased polarity; potential for hydrogen bonding
tert-Butyl (2E)-3-(pyridin-2-yl)prop-2-enoate Pyridin-2-yl ~233.3 α,β-unsaturated ester, pyridine Enhanced solubility in polar solvents; coordination chemistry potential
tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate PEG-like chain ~322.4 Ether, ester High hydrophilicity; used in polymer or prodrug synthesis

Key Observations :

  • Electronic Effects : The 3-Cl,4-F substituents in the target compound enhance electrophilicity compared to the 3-F,4-OH derivative (Compound 6), which has a weaker electron-withdrawing fluoro group and an electron-donating hydroxyl group .
  • Solubility : The pyridinyl analog () exhibits greater aqueous solubility than the chloro-fluorophenyl derivative due to the polar pyridine ring .
  • Synthetic Routes : All compounds utilize tert-butyl esterification, but reaction conditions vary. For example, describes NaH/THF-mediated coupling for PEG-like derivatives, whereas antimalarial caffeic acid analogs () may employ milder bases .

Spectroscopic Comparisons

NMR data for Compound 6 (tert-butyl (2E)-3-(3-fluoro-4-hydroxyphenyl)propenoate) reveals distinct aromatic proton shifts (δ ~6.8–7.2 ppm) due to the hydroxyl group’s deshielding effect . In contrast, the target compound’s 3-Cl,4-F substituents would further deshift aromatic protons (δ ~7.3–7.8 ppm) due to stronger electron withdrawal. The tert-butyl group protons appear as a singlet near δ 1.4 ppm in both compounds, confirming the ester moiety’s structural integrity .

Reactivity and Stability

  • Steric Effects : The bulky tert-butyl group in all analogs hinders nucleophilic attack at the ester carbonyl, enhancing stability under basic conditions .

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